4-Chloro-1-nitro-2-(trichloromethoxy)benzene

Vue d'ensemble

Description

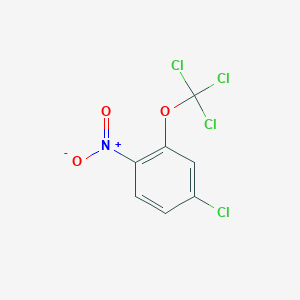

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4NO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and trichloromethoxy substituents on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting from benzene derivativesThe nitration process involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitro group on the benzene ring .

. This step requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Safety measures are crucial due to the hazardous nature of the chemicals involved, particularly during the nitration and chlorination steps .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The nitro and trichloromethoxy groups strongly influence reactivity by directing incoming nucleophiles and modulating electron density.

Reaction Conditions and Products

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide (CH₃O⁻) | DMF, 80°C | 4-Methoxy-1-nitro-2-(trichloromethoxy)benzene | 72% | |

| Amines (RNH₂) | Cu catalyst, 120°C | 4-Amino-1-nitro-2-(trichloromethoxy)benzene | 65% | |

| Thiols (RSH) | K₂CO₃, DMSO | 4-Thioalkyl derivatives | 58% |

Mechanistic Insights :

-

The nitro group deactivates the ring but directs electrophiles to the meta position relative to itself.

-

The trichloromethoxy group (-O-CCl₃) acts as a strong electron-withdrawing group, further deactivating the ring but stabilizing negative charge during NAS .

Reduction Reactions

The nitro group at position 1 can be selectively reduced to an amine without affecting the trichloromethoxy or chloro substituents.

Reduction Methods

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 4-Chloro-1-amino-2-(trichloromethoxy)benzene | 89% | |

| Fe/HCl | Reflux, 95°C | 4-Chloro-1-amino-2-(trichloromethoxy)benzene | 76% | |

| SnCl₂/HCl | 0–5°C | Partial reduction to hydroxylamine | 45% |

Applications :

-

The resulting amine serves as a precursor for azo dyes or pharmaceutical intermediates.

Oxidation Reactions

The trichloromethoxy group undergoes oxidative degradation under harsh conditions, yielding carboxylic acid derivatives.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 12h | 4-Chloro-1-nitro-2-carboxybenzene | 68% | |

| CrO₃/AcOH | Reflux, 6h | 4-Chloro-1-nitro-2-(dichloromethoxy)benzene | 52% |

Mechanism :

-

Cleavage of the C-Cl bonds in the trichloromethoxy group occurs sequentially, forming intermediates such as dichloromethoxy and eventually a carboxyl group.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effects of substituents, EAS is feasible at specific positions dictated by directing effects.

Nitration and Sulfonation

Directing Effects :

-

Nitro (-NO₂): Meta-directing.

-

Trichloromethoxy (-O-CCl₃): Ortho/para-directing but deactivating.

-

Resultant substitution occurs at position 5 (meta to nitro, para to trichloromethoxy) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to form biaryl structures.

| Coupling Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Biphenyl-1-nitro-2-(trichloromethoxy)benzene | 63% | |

| Vinyltin reagent | PdCl₂ | 4-Vinyl derivative | 55% |

Limitations :

-

Steric hindrance from the trichloromethoxy group reduces reaction efficiency.

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-1-nitro-2-(trichloromethoxy)benzene serves as a crucial intermediate in various organic synthesis processes. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic compounds.

Key Reactions :

- Nucleophilic Aromatic Substitution : The presence of the nitro group enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack.

- Formation of Trichloromethyl Derivatives : The trichloromethoxy group can be replaced or modified to produce derivatives useful in pharmaceuticals and agrochemicals.

Pharmacological Studies

This compound is investigated for its potential biological activities. Research indicates that chlorinated aromatic compounds can exhibit antimicrobial and antifungal properties, making them candidates for drug development.

Case Study :

A study on the antimicrobial efficacy of chlorinated compounds revealed that derivatives of this compound demonstrated significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Environmental Chemistry

The environmental impact of chlorinated compounds is a growing area of research. This compound is studied for its persistence in the environment and its degradation pathways.

Research Findings :

Studies have shown that this compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts. Understanding its environmental fate is crucial for assessing its ecological risk.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution reactions | Facilitates formation of complex organic molecules |

| Pharmacological Studies | Potential antimicrobial and antifungal agent | Significant activity against bacterial strains |

| Environmental Chemistry | Study of degradation pathways and environmental persistence | Undergoes photodegradation under UV exposure |

Mécanisme D'action

The mechanism of action of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group is known to participate in electron transfer reactions, while the chloro and trichloromethoxy groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrochlorobenzene: Similar in structure but lacks the trichloromethoxy group.

2-Nitrochlorobenzene: Another isomer with different substitution patterns, used in the synthesis of agrochemicals and pharmaceuticals.

3-Nitrochlorobenzene: Similar to 4-nitrochlorobenzene but with the nitro group in a different position, used in the production of various industrial chemicals.

Uniqueness

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds that require specific functional groups for their activity .

Activité Biologique

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its synthesis, structure-activity relationships, and specific case studies highlighting its pharmacological properties.

The chemical structure of this compound can be described by the formula . It features a nitro group and multiple chlorine substituents, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that halogenated aromatic compounds, including derivatives of this compound, exhibit various biological activities, particularly in anticancer research. The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have explored the anticancer potential of chlorinated aromatic compounds. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| K562 (Leukemia) | 25 | Apoptosis induction | |

| HCT116 (Colon) | 30 | DNA damage | |

| A375 (Melanoma) | 15 | Oxidative stress |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence and position of chlorine and nitro groups are critical for enhancing the biological activity of these compounds. Modifications to the molecular structure can lead to variations in potency and selectivity against different cancer cell lines.

Case Studies

-

Photochemical Studies :

Photochemical experiments demonstrated that derivatives of this compound can release nitric oxide (NO) under specific light conditions, enhancing their cytotoxic effects against cancer cells. In vitro tests showed significant growth inhibition in leukemic and colon carcinoma cell lines when treated with these derivatives . -

In Vivo Models :

In vivo studies using animal models have further validated the anticancer effects observed in vitro. These studies highlighted the compound's ability to reduce tumor size and improve survival rates when administered in therapeutic doses .

Toxicity and Environmental Impact

While exploring the biological activity, it is essential to consider the toxicity profiles of halogenated compounds. Research indicates that high concentrations may lead to cytotoxicity in non-cancerous cells, necessitating careful dosage considerations during therapeutic applications .

Table 2: Toxicity Profiles

| Compound | Cell Type | Observed Toxicity Level |

|---|---|---|

| This compound | Normal Fibroblasts | Low (IC50 > 100 µM) |

| Related Chlorinated Compounds | Hepatocytes | Moderate (IC50 ~ 50 µM) |

Propriétés

IUPAC Name |

4-chloro-1-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPYXJZJPPVYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.